molecular formula C10H13NO2S B11890999 4-Amino-3-methylthiochroman 1,1-dioxide

4-Amino-3-methylthiochroman 1,1-dioxide

Cat. No.: B11890999
M. Wt: 211.28 g/mol
InChI Key: NKQDYSFBXSCBFA-UHFFFAOYSA-N
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Description

4-Amino-3-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound. It is part of the thiochroman family, which is known for its diverse biological activities. The compound’s structure includes a thiochroman ring system with an amino group at the 4-position and a methyl group at the 3-position, along with a sulfone group at the 1,1-dioxide position. This unique structure contributes to its various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methylthiochroman 1,1-dioxide typically involves the following steps:

    Formation of the Thiochroman Ring: The thiochroman ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a thiol with a suitable aldehyde or ketone under acidic or basic conditions can form the thiochroman ring.

    Introduction of the Amino Group: The amino group at the 4-position can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the thiochroman derivative with an amine under suitable conditions.

    Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom to form the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the thiochroman ring.

Scientific Research Applications

4-Amino-3-methylthiochroman 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its potential anticancer and antimicrobial properties are being explored in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-3-methylthiochroman 1,1-dioxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can affect enzyme activity and cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-8-methylthiochroman 1,1-dioxide: Similar structure but with a methyl group at the 8-position.

    Thiochroman-4-one: Lacks the amino and sulfone groups but shares the thiochroman ring system.

    Thiochroman-4-one 1,1-dioxide: Similar to 4-Amino-3-methylthiochroman 1,1-dioxide but without the amino group.

Uniqueness

This compound is unique due to the presence of both the amino and sulfone groups, which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine

InChI

InChI=1S/C10H13NO2S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7,10H,6,11H2,1H3

InChI Key

NKQDYSFBXSCBFA-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)C2=CC=CC=C2C1N

Origin of Product

United States

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